N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide
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Overview
Description
Preparation Methods
Milveterol can be synthesized through various synthetic routes. One method involves the reaction of formamide with N-[5-[(1R)-1-hydroxy-2-[[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethyl]amino]ethyl]-2-(phenylmethoxy)phenyl]-. This reaction is carried out under specific conditions to yield Milveterol . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Milveterol undergoes several types of chemical reactions, including:
Oxidation: Milveterol can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in Milveterol.
Substitution: Substitution reactions can occur at different positions on the Milveterol molecule, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Milveterol exerts its effects by binding to and activating β2-adrenergic receptors in the respiratory tract. This activation leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. The molecular targets of Milveterol include the β2-adrenergic receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a signaling cascade that ultimately leads to the relaxation of airway smooth muscle .
Comparison with Similar Compounds
Milveterol is compared with other long-acting β2-adrenergic receptor agonists, such as:
Indacaterol: Indacaterol has a 24-hour duration of action but requires twice-daily administration.
Salmeterol: Salmeterol also requires twice-daily administration and has a shorter duration of action compared to Milveterol.
Formoterol: Formoterol is another long-acting β2-adrenergic receptor agonist with a shorter duration of action than Milveterol.
Milveterol’s uniqueness lies in its once-daily administration and prolonged bronchodilation, making it a promising candidate for improving patient adherence to therapy .
Properties
Molecular Formula |
C25H29N3O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C25H29N3O4/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29) |
InChI Key |
BMKINZUHKYLSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O |
Origin of Product |
United States |
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